molecular formula C19H19ClN2O4 B11327695 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Cat. No.: B11327695
M. Wt: 374.8 g/mol
InChI Key: OSWXUUYFXRKAOE-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an appropriate anthranilic acid derivative and a suitable carbonyl compound.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 4-chloro-3,5-dimethylphenol and a suitable leaving group.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through an amide coupling reaction between the benzoxazinone derivative and a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the phenoxy or benzoxazinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide would depend on its specific biological target. Generally, benzoxazinone derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
  • 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
  • 2-(4-bromophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide

InChI

InChI=1S/C19H19ClN2O4/c1-10-6-14(7-11(2)18(10)20)26-12(3)19(24)21-13-4-5-16-15(8-13)22-17(23)9-25-16/h4-8,12H,9H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

OSWXUUYFXRKAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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